1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrolopyrimidine scaffold.
Scientific Research Applications
1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different biological activities.
7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine scaffold but varies in functional groups and applications.
Uniqueness
1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
39929-80-1 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-ethyl-3-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N3O2/c1-3-12-7-6(4-5-10-7)8(13)11(2)9(12)14/h4-5,10H,3H2,1-2H3 |
InChI Key |
PQJOLLBARKHKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CN2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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